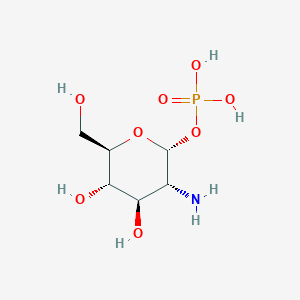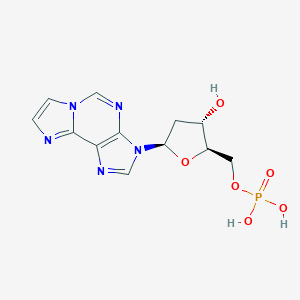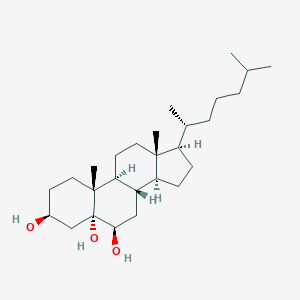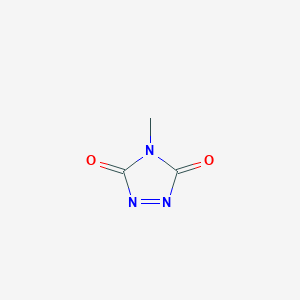![molecular formula C6H6N4O B123992 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 154386-32-0](/img/structure/B123992.png)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biological studies. This compound is synthesized using different methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is not fully understood, but it has been shown to interact with different targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to have various biochemical and physiological effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and can be synthesized using different methods. However, its limitations include its relatively high cost and the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experiments.
Orientations Futures
There are several future directions for the use of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in scientific research. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the investigation of its mechanism of action and its effects on different physiological processes to better understand its potential applications. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is achieved using different methods, including the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have shown high yields and purity of the compound.
Applications De Recherche Scientifique
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in biological studies to investigate its mechanism of action and its effects on different physiological processes.
Propriétés
Numéro CAS |
154386-32-0 |
|---|---|
Nom du produit |
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-2-7-6(11)8-5(4)10-9-3/h2H,1H3,(H2,7,8,9,10,11) |
Clé InChI |
VMPZZXUUDHRPKE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C=NC(=O)N=C2NN1 |
SMILES |
CC1=C2C=NC(=O)NC2=NN1 |
SMILES canonique |
CC1=C2C=NC(=O)N=C2NN1 |
Synonymes |
6H-Pyrazolo[3,4-d]pyrimidin-6-one, 1,5-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



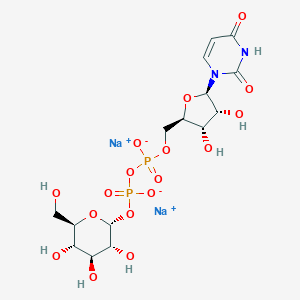
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)


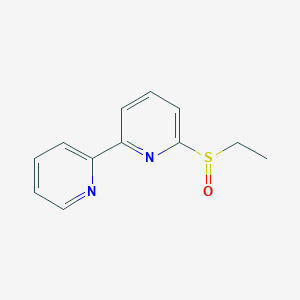
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)



